

12-Bromododecanoic acid organic synthesis intermediate

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Compound Focus: 12-Bromododecanoic Acid

CAS No.: 73367-80-3

Cat. No.: S577883

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Compound Profile and Key Applications

12-Bromododecanoic acid is a medium-chain fatty acid featuring terminal bromo and carboxylic acid functional groups, making it a versatile intermediate in organic synthesis and drug design [1] [2]. Its structure allows it to act as a linker, connecting bioactive molecules to specific delivery systems or modifying their physical and biological properties.

The table below summarizes its core characteristics and primary research applications:

Property/Application	Description
Chemical Formula	$C_{12}H_{23}BrO_2$ [2]
CAS Number	73367-80-3 [1] [2] [3]
Molecular Weight	279.21 g/mol [2] [3]
Physical Form	Solid [1]
Melting Point	52-55 °C [1]
Solubility	Soluble in chloroform (50 mg/mL) [1]

Property/Application	Description
Key Application 1: Mitochondria-Targeted Anti-Tumor Agents	Serves as a carbon-chain linker to conjugate the natural compound formononetin with triphenylphosphonium (TPP ⁺) cations, creating derivatives that target cancer cell mitochondria [4].
Key Application 2: Anti-HIV Prodrug Development	Used to synthesize 5'-O-fatty acyl ester derivatives of nucleoside analogs (e.g., FLT) to enhance lipophilicity and cellular uptake for topical microbicides [5].
Key Application 3: Biochemical Probes	Serves as a model fatty acid for studying protein structures, such as in the elucidation of the bovine beta-lactoglobulin X-ray structure [1].

Detailed Application in Anti-Tumor Drug Design

A prominent application is in the synthesis of mitochondria-targeted anti-tumor agents. Researchers have exploited the higher mitochondrial membrane potential in cancer cells to design drugs that accumulate selectively within them.

Rationale and Design

The natural isoflavone **formononetin** has anti-tumor activity but suffers from poor water solubility and low bioavailability. To overcome this, scientists attached a **triphenylphosphonium (TPP⁺)** cation to formononetin's 7-position hydroxyl group using **12-bromododecanoic acid** as a linker [4]. The TPP⁺ cation acts as a lipophilic carrier, facilitating transport across mitochondrial membranes. The alkyl chain of **12-bromododecanoic acid** provides an optimal spatial separation between the active molecule and the targeting moiety.

Synthetic Protocol

The synthesis involves a multi-step procedure [4]:

- **Activation of the Carboxylic Acid:** **12-Bromododecanoic acid** is first activated for acylation.
- **Esterification:** The activated acid is coupled to the 7-hydroxyl group of formononetin in the presence of a base like *N,N*-Dimethyl-4-aminopyridine (DMAP) and a coupling agent (e.g., oxalyl chloride) to form the intermediate ester.
- **Nucleophilic Substitution:** The terminal bromine atom of the linker undergoes a reaction with triphenylphosphine to form the final product, the TPP⁺-conjugated formononetin derivative.

Results and Validation

Biological evaluation using the MTT assay against several tumor cell lines demonstrated that the TPP⁺-conjugated derivatives possessed stronger anti-tumor activity than formononetin itself [4]. One derivative, **compound 2c**, was particularly potent against A549 human non-small-cell lung cancer cells, with an IC₅₀ of **12.19 ± 1.52 μM**, superior to both formononetin and the standard drug 5-fluorouracil [4]. These derivatives also showed lower cytotoxicity toward normal cells, indicating selective toxicity for cancer cells [4].

Application in Antiviral Prodrug Development

Another significant application is in the design of enhanced antiviral agents, where **12-bromododecanoic acid** improves the delivery of nucleoside reverse transcriptase inhibitors (NRTIs).

Rationale and Design

The anti-HIV activity of NRTIs like **3'-Fluoro-2',3'-dideoxythymidine (FLT)** can be limited by their cellular uptake. Conjugating these nucleosides to long-chain fatty acids increases their lipophilicity, potentially improving cell membrane permeability [5]. In this approach, **12-bromododecanoic acid** (and its 12-azido derivative) is used to create 5'-O-fatty acyl ester derivatives, acting as **prodrugs**.

Synthetic Protocol

The general synthesis is straightforward [5]:

- **Activation:** **12-Bromododecanoic acid** is activated with oxalyl chloride to form the corresponding acid chloride.

- **Esterification:** The acid chloride is reacted with the 5'-hydroxyl group of the nucleoside analog (FLT or AZT) in an anhydrous solvent (e.g., DMF or pyridine) in the presence of a catalytic amount of DMAP.
- **Purification:** The crude product is purified using silica gel column chromatography and preparative HPLC to achieve high purity (>99%) [5].

Results and Validation

Studies showed that the 5'-O-(12-azidododecanoyl) derivative of FLT exhibited excellent anti-HIV activity against both cell-free and cell-associated viruses, with EC_{50} values superior to the parent FLT and AZT [5]. The proposed mechanism involves the ester conjugate penetrating the cell membrane more effectively, after which cellular esterases hydrolyze the ester bond, releasing the active nucleoside and the fatty acid [5].

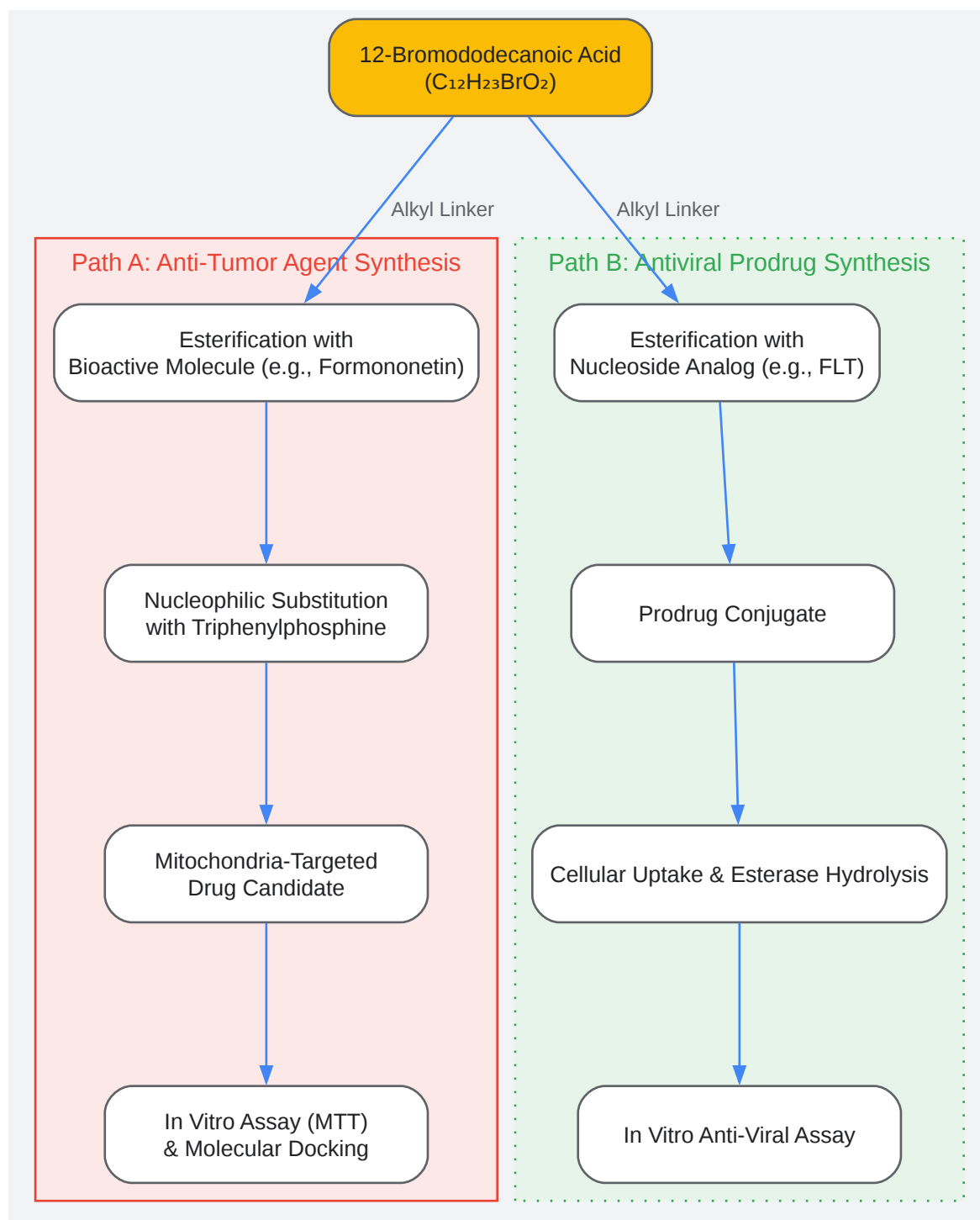
Safety and Handling Information

When working with **12-bromododecanoic acid**, adhere to the following safety precautions [1] [3]:

- **Personal Protective Equipment (PPE):** Wear gloves, eyeshields, and an N95 respirator.
- **Hazards:** The compound may cause skin and eye irritation (H315, H319) and may cause respiratory irritation (H335) [3].
- **Storage:** Store sealed in a dry environment at room temperature [3].

Experimental Workflow for Drug Synthesis

The following diagram illustrates the general experimental workflow for using **12-bromododecanoic acid** in pharmaceutical synthesis, integrating the key applications discussed above:



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Conclusion

12-Bromododecanoic acid is a highly valuable synthetic intermediate in drug discovery. Its primary utility lies in its dual functionality, serving as a **spacer** to connect targeting moieties to active drugs and as a means to **modify the physicochemical properties** of pharmaceutical agents. The documented protocols for its use in creating mitochondria-targeted anti-cancer compounds and enhancing the delivery of antiviral prodrugs provide a robust framework for researchers aiming to explore its potential in developing new therapeutic candidates.

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